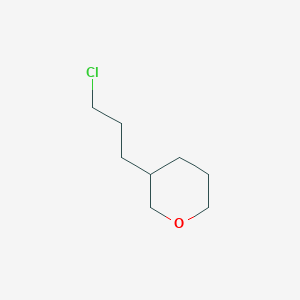

3-(3-Chloropropyl)oxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

3-(3-chloropropyl)oxane |

InChI |

InChI=1S/C8H15ClO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 |

InChI Key |

TXYSYOLJSDHQBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloropropyl Oxane

Direct Synthetic Routes to 3-(3-Chloropropyl)oxane

Direct synthesis of this compound can be approached through strategies involving specific precursors or by constructing the oxane ring via intramolecular cyclization.

Precursor-Based Strategies (e.g., utilizing 3-Chloropropyl Acetate)

One potential, though less documented, pathway to this compound involves the use of precursor molecules like 3-Chloropropyl Acetate (B1210297). This strategy would theoretically involve a multi-step process. First, the acetate group of 3-Chloropropyl Acetate would be hydrolyzed to yield the corresponding alcohol, 3-chloropropanol. This intermediate would then need to react with a suitable three-carbon unit that could subsequently facilitate the closure of the six-membered oxane ring.

3-Chloropropyl acetate itself is synthesized from trimethylene chlorohydrin and glacial acetic acid. orgsyn.org The reaction is typically refluxed in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. orgsyn.org

Table 1: Properties of 3-Chloropropyl Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClO₂ chemsynthesis.com |

| Molecular Weight | 136.578 g/mol chemsynthesis.com |

| Boiling Point | 70-72 °C (15 mmHg) chemsynthesis.com |

| Density | 1.12 g/mL chemsynthesis.com |

Intramolecular Cyclization Approaches for Oxane Ring Formation

A more common and direct method for forming cyclic ethers like oxane is through intramolecular cyclization, where a single molecule containing both a nucleophile and a leaving group reacts with itself to form a ring.

The Williamson ether synthesis is a robust method for forming ethers via the Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org This reaction can be adapted for an intramolecular process to create cyclic ethers. masterorganicchemistry.com To synthesize an oxane ring, a haloalcohol, a molecule containing both a hydroxyl group and a halogen on the same carbon chain, is required. libretexts.org

The process begins with the deprotonation of the hydroxyl group by a strong base (like sodium hydride, NaH) to form an alkoxide. organicchemistrytutor.com This alkoxide then acts as a nucleophile, attacking the carbon atom bonded to the halogen (the electrophile) in a backside attack. wikipedia.org This concerted Sₙ2 mechanism results in the displacement of the halide leaving group and the formation of a new carbon-oxygen bond, closing the ring. youtube.com For the synthesis of this compound, the starting material would be a derivative of a 1,5-halohydrin, where the alkoxide attacks the carbon bearing the leaving group to form the six-membered ring.

The formation of cyclic ethers via intramolecular reactions is governed by several mechanistic factors. The rate of ring formation is significantly influenced by ring size. Five- and three-membered rings tend to form the fastest, followed by six-membered rings. libretexts.org The formation of six-membered rings, like the oxane in this compound, is generally favorable.

The reaction proceeds via an Sₙ2 pathway, which requires the attacking nucleophile (the alkoxide) and the leaving group (the halide) to be in an anti-configuration for the backside attack to occur. libretexts.org The success of the cyclization depends on the substrate's ability to adopt a conformation that allows the nucleophilic oxygen to approach the electrophilic carbon from the opposite side of the leaving group. While five-membered rings benefit from lower angle strain and favorable entropy, six-membered rings represent a good compromise between enthalpic and entropic factors, making their formation efficient. libretexts.orglibretexts.org Ring strain is a minimal issue for six-membered rings compared to smaller rings like oxiranes (three-membered) or oxetanes (four-membered). mdpi.com

Derivatization from Related Chloropropyl Precursors

While not a direct synthesis of this compound, the generation of other valuable organosilanes from chloropropyl precursors demonstrates the utility of the 3-chloropropyl functional group in organic synthesis.

Generation of 3-Chloropropyl Substituted Organosilanes (e.g., 3-Chloropropyltrimethoxysilane)

3-Chloropropyltrimethoxysilane (B1208415) is a key intermediate used in the production of various silane (B1218182) coupling agents. nih.gov It is produced industrially through the hydrosilylation of allyl chloride with a silane. nih.gov

Table 2: Properties of 3-Chloropropyltrimethoxysilane

| Property | Value |

|---|---|

| CAS Number | 2530-87-2 sigmaaldrich.com |

| Linear Formula | Cl(CH₂)₃Si(OCH₃)₃ sigmaaldrich.com |

| Molecular Weight | 198.72 g/mol merckmillipore.com |

| Boiling Point | 195 °C (750 mmHg) sigmaaldrich.com |

| Density | 1.09 g/mL at 25 °C sigmaaldrich.com |

Controlled hydrolysis of 3-chloropropyltrimethoxysilane can also be used to generate 3-chloropropylsilanetriol, a monomer for synthesizing silsesquioxanes. researchgate.net

Introduction of Chloropropyl Moieties onto Heterocyclic Systems (e.g., pyrrolidone derivatives)

The introduction of a chloropropyl group onto a heterocyclic system like a pyrrolidone derivative is a key step in the synthesis of more complex molecules. While the direct alkylation of the pyrrolidone nitrogen is a common strategy, the specific conditions can influence the outcome. Generally, this involves the reaction of the pyrrolidone, or a deprotonated derivative, with a suitable electrophile containing the 3-chloropropyl group.

A typical electrophile for this purpose would be 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane. The reaction is generally carried out in the presence of a base to deprotonate the pyrrolidone nitrogen, enhancing its nucleophilicity. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. Stronger bases such as sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed.

The general reaction scheme can be depicted as follows:

N-alkylation of Pyrrolidone

| Reagents and Conditions | Product |

|---|---|

| Pyrrolidone, NaH, 1-bromo-3-chloropropane, DMF | 1-(3-Chloropropyl)pyrrolidin-2-one |

| Pyrrolidone, K2CO3, 1,3-dichloropropane, CH3CN | 1-(3-Chloropropyl)pyrrolidin-2-one |

It is important to control the reaction conditions to prevent further reactions of the chloropropyl group. The pyrrolidone moiety itself is a critical component in various biomedical applications due to its biocompatibility and low toxicity. google.com

Advanced and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have emphasized the development of more sustainable and environmentally friendly methods. This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates.

Green Chemistry Principles in Cyclic Ether Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances. wiley-vch.de In the context of cyclic ether synthesis, this translates to the development of catalytic methods, minimizing the use of solvents, and employing milder reaction conditions.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. ijprajournal.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, simplifying purification processes and reducing waste. mdpi.commdpi.com In cyclic ether synthesis, solid acid or base catalysts can be employed to facilitate intramolecular cyclization reactions. For example, zeolites have been shown to catalyze the rearrangement of epoxides to carbonyl compounds, a reaction that can be relevant in multi-step syntheses of substituted cyclic ethers. wiley-vch.de

The development of metal catalysts, including single-atom, nanocluster, and nanoparticle systems, has also shown promise in various catalytic transformations. ijprajournal.com These catalysts can offer high activity and selectivity under mild conditions. For the synthesis of cyclic ethers, transition metal catalysts can be used in hydroalkoxylation reactions of hydroxy olefins. organic-chemistry.org

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Ideal green solvents are non-toxic, renewable, and readily biodegradable. Water is an excellent green solvent, and phase-transfer catalysts can be used to facilitate reactions between water-insoluble organic substrates and aqueous reagents. ijprajournal.com Supercritical fluids, such as carbon dioxide, also represent an environmentally benign alternative to traditional organic solvents. mdpi.com

Solvent minimization strategies, including performing reactions under solvent-free conditions or in low-impact ethereal solvents like cyclopentyl methyl ether (CPME), are gaining traction. rsc.org These approaches not only reduce solvent waste but can also lead to improved reaction rates and simplified product isolation.

Non-Acidic Intramolecular Etherification Strategies

Traditional methods for ether synthesis, such as the Williamson ether synthesis, often rely on strong bases, which can be incompatible with sensitive functional groups. lumenlearning.comlibretexts.org To address this, a range of milder, non-acidic etherification strategies have been developed.

One such approach is the rhodium-catalyzed intermolecular allylic etherification, which allows for the stereospecific formation of cyclic ethers. nih.gov This method has been shown to be effective even with sterically hindered secondary alcohols. Another strategy involves the reductive coupling of carbonyl compounds with trialkylsilanes, catalyzed by trimethylsilyl (B98337) iodide, which proceeds under mild, acid-free conditions. acs.org

For the intramolecular formation of cyclic ethers, methods that avoid the pre-formation of a reactive alkoxide are desirable. For instance, the Mitsunobu reaction allows for the cyclization of diols under neutral conditions. While this reaction generates stoichiometric by-products, it offers a valuable alternative for substrates that are sensitive to acidic or basic conditions. The development of catalytic, redox-neutral methods for ether synthesis remains an active area of research, with the goal of creating highly efficient and environmentally friendly processes for the construction of cyclic ethers. rsc.org

Reactivity and Mechanistic Investigations of 3 3 Chloropropyl Oxane

Nucleophilic Substitution Reactions Involving the Chloropropyl Group

The carbon-chlorine bond in the chloropropyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for a variety of potential transformations, which can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Pathways (e.g., formation of azetidinium ion intermediates from analogous compounds)

Intramolecular reactions occur when a nucleophilic center within the same molecule attacks the electrophilic carbon of the chloropropyl group. The feasibility of such reactions is highly dependent on the nature of the nucleophilic atom and the length of the chain connecting it to the reaction site, which influences the thermodynamic stability of the resulting cyclic product.

In analogous systems where the oxane ring is replaced by a nitrogen-containing group, such as an amine, intramolecular cyclization is a well-documented process. For instance, N-substituted amines bearing a 3-chloropropyl group can undergo intramolecular nucleophilic substitution to form a four-membered azetidinium ion. This type of reaction is an example of the general principle of forming heterocyclic compounds through internal displacement of a leaving group. nih.gov The formation of five- and six-membered rings is generally favored in such cyclizations. rsc.org

While there are no specific literature examples of azetidinium ion formation from a direct precursor like 3-(3-chloropropyl)oxane without a nitrogen source, the principle of intramolecular cyclization remains relevant. If the oxane oxygen were to act as an internal nucleophile, it would lead to the formation of a bicyclic oxonium ion, although this is less common than cyclizations involving more potent nucleophiles like nitrogen. The efficiency of such cyclizations is influenced by the conformational rigidity of the starting material and the nature of the nucleophile, with "hard" nucleophiles like oxygen being generally favored.

External Nucleophilic Attack and Subsequent Transformations

The chloropropyl group of this compound is expected to readily react with a wide range of external nucleophiles via an SN2 mechanism. This would result in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The table below illustrates some potential transformations with various nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Methoxide | Ether |

| Cyanide | Sodium Cyanide | Nitrile |

| Azide | Sodium Azide | Azide |

| Amine | Ammonia | Primary Amine |

| Thiolate | Sodium Thiolate | Thioether |

These reactions are fundamental in synthetic organic chemistry for introducing a variety of functional groups onto an alkyl chain. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve high yields and minimize potential side reactions.

Ring-Opening Reactions of Oxane Derivatives and Related Cyclic Ethers

The oxane ring, being a six-membered cyclic ether, is relatively stable and less prone to ring-opening than its more strained three-membered (oxirane) or four-membered (oxetane) counterparts. libretexts.orgacs.org However, under certain conditions, particularly with the use of catalysts or strong electrophiles, the ring can be cleaved.

Factors Influencing Regio- and Stereoselectivity in Ring Scission

In substituted oxanes, the regioselectivity of ring-opening (i.e., which C-O bond is broken) is a critical consideration. This is largely dictated by steric and electronic effects, which can be influenced by the reaction mechanism. magtech.com.cnmdpi.com

Under acidic conditions , the reaction often proceeds through a mechanism with SN1 character. The ether oxygen is first protonated, forming an oxonium ion. The C-O bond that is more capable of stabilizing a partial positive charge is then preferentially cleaved. Therefore, nucleophilic attack tends to occur at the more substituted carbon atom.

Under neutral or basic conditions , the reaction typically follows an SN2 pathway. The nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to the displacement of the oxygen atom. In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less substituted carbon atom. magtech.com.cn

Stereoselectivity is also a key aspect of these reactions. For instance, SN2-type ring-opening reactions generally proceed with an inversion of stereochemistry at the carbon center that is attacked by the nucleophile. libretexts.org The stereochemical outcome of SN1-type reactions is often a mixture of inversion and retention of configuration.

Catalyzed Ring-Opening Mechanisms (e.g., Palladium-catalyzed processes)

Transition metal catalysis has emerged as a powerful tool for effecting ring-opening reactions of cyclic ethers that are otherwise unreactive. rsc.org Palladium-catalyzed reactions, in particular, have been employed for the ring-opening of various strained and complex cyclic ether systems. nih.govacs.orgrsc.orgacs.org

For example, palladium catalysts have been used in the ring-opening of cyclopropanated 7-oxabenzonorbornadiene derivatives with alcohol nucleophiles, demonstrating high efficiency and regioselectivity. nih.gov While direct examples of palladium-catalyzed ring-opening of simple oxanes are less common, the principles of these catalytic cycles could potentially be applied. Such a process would likely involve oxidative addition of the palladium catalyst to a C-O bond, followed by reaction with a nucleophile and reductive elimination to release the product and regenerate the catalyst.

The choice of ligand on the palladium center is often crucial in controlling the reactivity and selectivity of these transformations. Electron-rich and sterically tailored phosphine (B1218219) ligands are commonly used to modulate the electronic and steric properties of the catalytic complex.

Formation of Fused and Bridged Ring Systems via Intramolecular Ring-Opening

The strategic placement of a nucleophilic group on a side chain attached to a cyclic ether can lead to intramolecular ring-opening and the formation of more complex bicyclic structures. This approach allows for the construction of fused or bridged ring systems, which are common motifs in natural products and other biologically active molecules. libretexts.org

An intramolecular "cut-and-sew" strategy, for instance, has been used to create fused ring systems from cyclobutanones and alkynes. nih.gov In this type of reaction, a transition metal catalyst facilitates the cleavage of a C-C bond within the ring and the subsequent formation of a new, larger ring that is fused to the original structure. Similarly, intramolecular Michael-type reactions have been employed to generate bridged and fused ring systems from vinylnitroso compounds. nih.gov

In the context of this compound, if the chloropropyl chain were first converted to a nucleophilic species (e.g., an organometallic reagent via metal-halogen exchange), it is conceivable that this nucleophile could then attack one of the carbon atoms of the oxane ring in an intramolecular fashion. Such a reaction, likely requiring catalytic activation of the C-O bond, would result in the formation of a bicyclic product. The specific geometry of the product (fused or bridged) would depend on which carbon of the oxane ring is attacked and the conformational preferences of the transition state.

3 3 Chloropropyl Oxane As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

There is no specific information available in the scientific literature detailing the role of 3-(3-Chloropropyl)oxane as a synthetic intermediate or building block in the construction of complex organic molecules. The reactivity of the chloropropyl group suggests potential utility as an alkylating agent, and the oxane (tetrahydropyran) ring could serve as a structural motif. However, no documented examples or research findings of its application in this context were identified.

Applications in Functional Material Synthesis

No specific research was found that documents the use of this compound for the synthesis or functionalization of Polyhedral Oligomeric Silsesquioxanes (POSS). While chloropropyl-functionalized silanes are utilized to create POSS cages with reactive handles for further modification, there is no evidence of the direct incorporation of the this compound molecule into POSS structures.

The scientific literature does not provide specific examples of this compound being used for the functionalization of inorganic supports like silica (B1680970) surfaces. The common reagent for introducing a 3-chloropropyl group onto such surfaces is 3-chloropropyltriethoxysilane, which can form covalent bonds with surface hydroxyl groups. nih.govunam.mxresearchgate.net There are no available studies detailing a similar application for this compound.

Design and Synthesis of Multivalent Linkers

There is no information in the reviewed literature on the use of this compound in the design or preparation of C3-symmetric, tri-functional linker scaffolds. Methodologies for creating such scaffolds typically involve core molecules like 1,3,5-tri-substituted benzene (B151609) or triazine, which can be functionalized with reactive groups. nih.govnih.govrsc.org No synthetic routes starting from or employing this compound for this purpose have been described.

No research findings or examples are available that describe the utility of this compound in peptide bicyclization or the assembly of constrained molecules. Peptide bicyclization often employs linkers with multiple reactive sites that can covalently bond with amino acid residues, such as cysteine. nih.gov The monofunctional nature of the chloropropyl group in this compound makes its direct application as a bicyclic linker unlikely without further modification, and no such applications have been reported.

Due to the absence of specific research data for this compound in the contexts outlined, no data tables can be generated.

Contributions to the Synthesis of Diverse Heterocyclic Compounds

The chemical reactivity of this compound is primarily dictated by the presence of the terminal chlorine atom on the propyl side chain, which serves as a reactive electrophilic site for nucleophilic substitution reactions. This functionality enables the molecule to act as a versatile precursor for the synthesis of a wide array of heterocyclic compounds through the introduction of various heteroatoms.

The general strategy involves the reaction of this compound with a suitable dinucleophilic reagent or a nucleophile that can undergo a subsequent intramolecular cyclization. The tetrahydrofuran (B95107) moiety typically remains intact throughout these transformations, thus becoming a substituent on the newly formed heterocyclic ring.

Synthesis of Nitrogen-Containing Heterocycles:

The reaction of this compound with primary or secondary amines, or other nitrogen-based nucleophiles, can lead to the formation of various nitrogen-containing heterocycles. For instance, reaction with a primary amine would yield a secondary amine, which could then undergo further reactions. More direct cyclization can be achieved with dinucleophiles. For example, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of substituted pyridazine (B1198779) or other related diazine systems. Similarly, reaction with primary amines containing another nucleophilic group could result in the formation of larger heterocyclic rings.

Synthesis of Sulfur-Containing Heterocycles:

Analogous to the synthesis of nitrogen heterocycles, this compound can react with sulfur-based nucleophiles. Thiolates, generated from thiols, are excellent nucleophiles and can readily displace the chloride ion to form a thioether. If the sulfur nucleophile is part of a molecule with another reactive group, subsequent intramolecular cyclization can afford sulfur-containing heterocyclic rings. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of thiazine (B8601807) derivatives.

The potential of this compound as a building block for various heterocyclic systems is summarized in the interactive data table below, which outlines the expected reactions with different nucleophiles.

| Nucleophile Type | Example Nucleophile | Expected Intermediate | Potential Heterocyclic System |

| Nitrogen | Primary Amine (R-NH₂) | N-(3-(tetrahydrofuran-3-yl)propyl)amine | Azetidines, Pyrrolidines, Piperidines (via further functionalization and cyclization) |

| Nitrogen | Hydrazine (H₂NNH₂) | 3-(3-Hydrazinylpropyl)tetrahydrofuran | Pyridazines, Diazepines |

| Sulfur | Sodium Sulfide (Na₂S) | Bis(3-(tetrahydrofuran-3-yl)propyl)sulfide | Thiacycloalkanes (via reaction with a dihalide) |

| Sulfur | Thiourea (B124793) | S-(3-(tetrahydrofuran-3-yl)propyl)isothiouronium salt | Thiazoles, Thiazines |

| Oxygen/Nitrogen | Aminoethanol | 2-((3-(Tetrahydrofuran-3-yl)propyl)amino)ethan-1-ol | Morpholines, Oxazepines |

While specific, widespread examples of the use of this compound for the synthesis of a broad range of diverse heterocycles are not extensively documented in readily available literature, its chemical structure strongly suggests its utility as a versatile synthetic intermediate for this purpose. The principles of nucleophilic substitution reactions support its potential application in the construction of various heterocyclic scaffolds.

Investigation of Reaction Byproducts and Impurities in Established Synthetic Routes (e.g., Ivabradine synthesis)

A significant application of a derivative of the this compound motif is in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. The synthesis of Ivabradine involves the coupling of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]methylamine with 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. This key intermediate contains the core 3-chloropropyl functionality, which is essential for the alkylation reaction that forms the final Ivabradine molecule.

Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a thorough investigation of the byproducts and impurities that can arise during the synthesis is crucial. These impurities can originate from the starting materials, intermediates, or side reactions occurring during the manufacturing process.

In the context of Ivabradine synthesis, several process-related impurities have been identified. Some of these are directly related to the 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one intermediate and its reactivity.

Common Impurities and Their Origins:

Unreacted Intermediates: One of the most common impurities is the starting material itself, 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, if the reaction does not proceed to completion.

Dimerization Products: Dimer impurities can form through the self-condensation of intermediates or the reaction of an intermediate with the final product.

Products of Side Reactions: The presence of other nucleophiles in the reaction mixture can lead to the formation of undesired byproducts. For example, hydrolysis of the chloropropyl group can lead to the corresponding alcohol (propanol impurity).

Degradation Products: Ivabradine can degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation, photolysis), leading to the formation of various degradation products. researchgate.net

The table below details some of the known impurities associated with the synthesis of Ivabradine, some of which are structurally related to the 3-(3-chloropropyl) intermediate.

| Impurity Name | CAS Number | Molecular Formula | Origin |

| 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one | 85175-59-3 | C₁₅H₁₈ClNO₃ | Unreacted starting material/intermediate pharmaffiliates.com |

| 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 73942-87-7 | C₁₂H₁₃NO₃ | Precursor to the chloropropyl intermediate pharmaffiliates.com |

| 3-(3-Bromopropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one | 1428869-91-3 | C₁₅H₁₈BrNO₃ | Impurity from the synthesis of the chloro-intermediate pharmaffiliates.com |

| 3-(3-Iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one | 148870-57-9 | C₁₅H₁₈INO₃ | Related impurity, potentially from halide exchange pharmaffiliates.com |

| Ivabradine Dimer Impurity | N/A | C₄₁H₅₃N₃O₈ | Dimerization during synthesis pharmaffiliates.com |

| Ivabradine Intermediate Propanol Impurity | N/A | N/A | Hydrolysis of the chloropropyl group daicelpharmastandards.com |

| Ivabradine Chloro Impurity | N/A | N/A | Unreacted starting material daicelpharmastandards.com |

The control of these impurities is a critical aspect of the manufacturing process for Ivabradine. This is achieved through the optimization of reaction conditions, purification of intermediates, and the development of robust analytical methods to detect and quantify any impurities in the final product. The presence of these impurities can impact the safety and efficacy of the drug, making their thorough investigation and control a regulatory requirement.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis of Oxane Derivatives

Spectroscopic methods are central to the structural analysis of organic molecules. For oxane derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools, offering complementary information to build a complete structural picture.

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. preprints.org

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in a molecule. nih.govmdpi.com For 3-(3-Chloropropyl)oxane, the ¹H NMR spectrum would show distinct signals for each unique proton environment, with chemical shifts influenced by proximity to the electronegative oxygen and chlorine atoms. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons. docbrown.info The ¹³C NMR spectrum would similarly display a unique signal for each carbon atom.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the molecular structure. youtube.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum for this compound would confirm the sequence of protons within the oxane ring and along the chloropropyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). libretexts.orglibretexts.org This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). libretexts.orglibretexts.org HMBC is particularly powerful for connecting different parts of a molecule, such as linking the chloropropyl side chain to the specific carbon atom (C3) of the oxane ring. sdsu.edu

The table below presents the predicted ¹H and ¹³C NMR data for this compound, with assignments confirmed through the interpretation of 2D NMR correlations.

| Atom Number | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | Key 2D Correlations |

| 2 | ~68.5 | ~3.80 | m | COSY : H-3, H-6HMQC : C-2HMBC : C-3, C-4, C-6 |

| 3 | ~35.0 | ~1.90 | m | COSY : H-2, H-4, H-7HMQC : C-3HMBC : C-2, C-4, C-5, C-7 |

| 4 | ~26.0 | ~1.60 | m | COSY : H-3, H-5HMQC : C-4HMBC : C-2, C-3, C-5, C-6 |

| 5 | ~23.0 | ~1.50 | m | COSY : H-4, H-6HMQC : C-5HMBC : C-3, C-4, C-6 |

| 6 | ~68.0 | ~3.60 | m | COSY : H-2, H-5HMQC : C-6HMBC : C-2, C-4, C-5 |

| 7 | ~32.0 | ~1.75 | m | COSY : H-3, H-8HMQC : C-7HMBC : C-3, C-8, C-9 |

| 8 | ~29.0 | ~1.95 | quint | COSY : H-7, H-9HMQC : C-8HMBC : C-7, C-9 |

| 9 | ~45.0 | ~3.55 | t | COSY : H-8HMQC : C-9HMBC : C-7, C-8 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. 'm' denotes multiplet, 't' denotes triplet.

In modern high-throughput chemistry, automated structure verification (ASV) has become a vital tool for confirming the identity of synthesized compounds. acdlabs.comacdlabs.com ASV systems compare experimental NMR data against spectra predicted for a proposed structure. nih.govyoutube.com A match factor is generated to classify the result as correct, incorrect, or ambiguous, significantly streamlining the verification process. nih.gov

The foundation of ASV lies in robust chemical shift prediction algorithms. These algorithms employ various methods, from empirical rule-based and incremental approaches to more sophisticated quantum mechanical (QM) calculations like Density Functional Theory (DFT). mdpi.comresearchgate.netnrel.gov More recently, machine learning (ML) methods, particularly Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts, often approaching the precision of DFT calculations but at a fraction of the computational cost. mdpi.comnrel.gov For a molecule like this compound, these algorithms can generate a predicted NMR spectrum that can be directly compared with experimental data to rapidly verify its structure. researchgate.netnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from fragmentation patterns. acdlabs.com

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). youtube.com This precision allows for the calculation of a unique elemental composition, distinguishing between molecules that may have the same nominal mass but different chemical formulas. For halogenated compounds like this compound, HRMS is also essential for observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), further confirming its presence. helsinki.finih.govnih.gov

The table below shows the expected HRMS data for the molecular ion of this compound.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [C₇H₁₃³⁵ClO]⁺ | M⁺ | 148.0655 | 100.0 |

| [C₇H₁₃³⁷ClO]⁺ | [M+2]⁺ | 150.0625 | ~32.5 |

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orgbiocompare.com This process provides detailed insight into the structure and connectivity of the precursor ion by elucidating its fragmentation pathways. wikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org

For this compound, MS/MS analysis would reveal characteristic fragmentation patterns for cyclic ethers and alkyl chlorides. nih.govpleiades.online Likely fragmentation pathways would include the loss of the chloropropyl side chain, cleavage of the oxane ring, and elimination of a chlorine radical or hydrogen chloride (HCl). nih.govnih.gov

The following table outlines plausible fragmentation pathways and the corresponding product ions for this compound.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |

| 148.07 | Loss of chloropropyl radical (•C₃H₆Cl) | 85.06 | [Oxanium]⁺ |

| 148.07 | Loss of chlorine radical (•Cl) | 113.09 | [C₇H₁₃O]⁺ |

| 148.07 | Alpha-cleavage and loss of C₂H₄O | 104.04 | [C₅H₉Cl]⁺ |

| 148.07 | Loss of hydrogen chloride (HCl) | 112.09 | [C₇H₁₂O]⁺• |

Mass Spectrometry (MS)

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures and the definitive identification of their components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples of such methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS is a particularly suitable technique. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak (M+) and its structure from the fragmentation pattern. The analysis of the fragmentation pattern for this compound would be expected to reveal characteristic cleavages. Key fragmentation pathways would likely include the loss of a chlorine atom, cleavage of the chloropropyl side chain, and fragmentation of the oxane ring. These patterns provide a structural fingerprint for the molecule.

Interactive Data Table: Plausible Mass Fragments for this compound in GC-MS Below is a table of theoretically expected mass-to-charge (m/z) ratios for significant fragments of this compound (Molecular Formula: C8H15ClO, Molecular Weight: 162.66 g/mol ).

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 162/164 | [C8H15ClO]+ | Molecular Ion (M+), showing isotopic pattern for one Cl atom |

| 127 | [C8H15O]+ | Loss of Chlorine radical (·Cl) |

| 85 | [C5H9O]+ | Cleavage of the chloropropyl side chain |

| 77 | [C3H6Cl]+ | Chloropropyl cation |

| 57 | [C4H9]+ | Alkyl fragment from ring or side chain |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for compounds that are non-volatile or thermally unstable. thermofisher.com While this compound is amenable to GC-MS, LC-MS could be used for its analysis in complex matrices. The compound lacks a strong chromophore, making UV detection challenging. nu.edu.omeurekaselect.com Therefore, mass spectrometry is a superior detection method. Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), possibly after derivatization, would be required to generate ions in the gas phase for MS analysis. thermofisher.com LC-MS is particularly valuable for quantifying the compound in biological or environmental samples where extensive sample preparation might otherwise be required. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum.

The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure. These include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the alkyl portions of the oxane ring and the chloropropyl side chain.

C-O Stretching: A strong, distinct band typically in the 1050-1150 cm⁻¹ region, which is indicative of the C-O-C ether linkage within the oxane ring. cambridge.org

C-Cl Stretching: An absorption in the fingerprint region, generally between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond. orgchemboulder.comlibretexts.org This peak can sometimes be difficult to assign definitively due to other absorptions in this region.

Interactive Data Table: Expected IR Absorption Bands for this compound This table summarizes the principal vibrational modes and their expected wavenumber ranges.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Alkane | C-H Bend | 1350 - 1470 | Variable |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, revealing the precise location of each atom.

To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. Since many small ether molecules are liquids or low-melting solids, this would likely require low-temperature crystallization techniques. nih.gov

The resulting crystallographic data would provide an unambiguous determination of:

Molecular Connectivity and Bond Parameters: Precise measurements of all bond lengths and angles.

Conformation: The exact solid-state conformation of the molecule, including the puckering of the oxane ring (e.g., chair conformation) and the torsion angles of the chloropropyl side chain.

Stereochemistry: If the molecule is chiral (which this compound is), the analysis of a single crystal grown from an enantiomerically pure sample can determine its absolute configuration.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Parameters The following table shows the type of data that would be obtained from a successful X-ray crystallographic analysis. The values are hypothetical and serve only as an example.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume (V) | 845 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.27 g/cm³ |

Microscopic and Surface Characterization Techniques (e.g., Atomic Force Microscopy for morphology)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. unileoben.ac.at It can be used to characterize the morphology of this compound, particularly if it is prepared as a thin film on a solid substrate. umn.edu

In an AFM experiment, a sharp tip attached to a flexible cantilever is scanned across the sample surface. Forces between the tip and the surface (such as van der Waals forces) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures these deflections, which are then used to construct a topographic map of the surface with nanoscale resolution. acs.org

For a thin film of this compound, AFM analysis could reveal critical information about its physical structure and organization at the nanoscale.

Interactive Data Table: Information Obtainable from AFM Analysis

| Parameter | Description |

| Surface Topography | Provides a 3D visualization of the film's surface, showing features like grains, domains, or defects. researchgate.net |

| Surface Roughness | Quantifies the smoothness or irregularity of the film, often expressed as the root-mean-square (RMS) roughness. unileoben.ac.at |

| Domain/Phase Imaging | Can distinguish between different regions of the film based on variations in mechanical or adhesive properties. |

| Film Thickness | Can be used to measure the height of film features or determine the thickness of the film if a scratch is made. researchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the chemical stoichiometry of a pure compound. The most common method for organic compounds is combustion analysis. In this process, a precisely weighed sample of this compound would be combusted in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl)—are collected and quantified.

From the masses of the combustion products, the mass percentages of carbon, hydrogen, and chlorine in the original sample can be calculated. The percentage of oxygen is typically determined by subtracting the sum of the other elemental percentages from 100%. ucalgary.ca The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula (C₈H₁₅ClO) to confirm the compound's elemental composition and purity.

Interactive Data Table: Elemental Analysis of this compound This table compares the theoretical elemental composition with a representative experimental result. A close match (typically within ±0.4%) confirms the proposed molecular formula. chemexper.com

| Element | Theoretical Mass % | Typical Experimental Mass % |

| Carbon (C) | 59.07% | 59.21% |

| Hydrogen (H) | 9.30% | 9.25% |

| Chlorine (Cl) | 21.80% | 21.71% |

| Oxygen (O) | 9.83% | 9.83% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to model the electronic structure of molecules, enabling the prediction of various chemical properties. DFT calculations have emerged as a powerful theoretical toolbox for interpreting and analyzing experimental data for chemical compounds nih.gov.

The flexible six-membered oxane ring, along with the rotatable chloropropyl side chain, means that 3-(3-Chloropropyl)oxane can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities.

Theoretical studies on related cyclic systems, such as crown ethers and substituted alkanes, demonstrate the methodology for such an analysis. nih.govsemanticscholar.org A typical approach involves an initial conformational search using molecular mechanics force fields, followed by geometry optimization of the resulting conformers using DFT, often with functionals like B3LYP and basis sets such as 6-311G**. nih.gov For the oxane ring in this compound, the primary conformers are the low-energy chair forms and higher-energy boat and twist-boat forms. The chloropropyl substituent at the C3 position can adopt either an axial or equatorial orientation in the chair form. Furthermore, rotation around the C-C bonds of the side chain introduces additional conformers, often described by gauche (G) and anti (A) arrangements. researchgate.netfigshare.com

DFT calculations would be used to optimize the geometry of each possible conformer, finding the structure that corresponds to a minimum on the potential energy surface. The relative energies of these optimized structures indicate their thermodynamic stability. For this compound, it is expected that the chair conformation with the bulky 3-chloropropyl group in the equatorial position would be the most stable, minimizing steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical DFT calculation results for illustrative purposes.

| Conformer Description (Ring; Substituent) | Side Chain Torsion (C-C-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair; Equatorial | anti | 0.00 |

| Chair; Equatorial | gauche | 0.85 |

| Chair; Axial | anti | 2.10 |

| Chair; Axial | gauche | 2.90 |

DFT provides a robust framework for predicting spectroscopic parameters that are crucial for structure elucidation. The in silico prediction of NMR chemical shifts is a common method to aid in organic structural assignment. rsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. nih.gov Functionals such as B3LYP are commonly employed for this purpose. rsc.org By calculating the ¹³C and ¹H chemical shifts for each stable conformer of this compound and comparing the Boltzmann-averaged predicted spectrum with experimental data, a confident structural assignment can be made. Modern approaches even integrate DFT calculations with machine learning models to improve prediction accuracy, achieving mean absolute errors as low as 0.944 ppm for ¹³C and 0.185 ppm for ¹H. nih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Based on the B3LYP/6-31G(d) level of theory.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C2 | 68.5 | 67.9 | H2a | 3.85 | 3.81 |

| C3 | 35.2 | 34.8 | H3e | 1.95 | 1.92 |

| C4 | 26.1 | 25.8 | H5a | 1.50 | 1.45 |

| C5 | 28.9 | 28.5 | H-propyl | 3.55 | 3.51 |

Vibrational Frequencies: DFT calculations can also predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com After geometry optimization, a frequency calculation is performed to obtain the vibrational modes and their corresponding frequencies. spectroscopyonline.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental spectra. spectroscopyonline.com This allows for the confident assignment of complex vibrational spectra. mdpi.com

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. mdpi.com For this compound, potential reactions include intramolecular cyclization (etherification) to form a bicyclic product or nucleophilic substitution at the chlorine-bearing carbon.

By mapping the potential energy surface, DFT can be used to locate the transition state structure—the highest energy point along the reaction coordinate. youtube.commdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor determining the reaction rate. mdpi.com For instance, in a potential intramolecular cyclization of this compound, DFT could be used to model the transition state where the oxane oxygen attacks the terminal carbon of the chloropropyl chain, leading to the displacement of the chloride ion. Comparing the activation energies for different possible pathways allows chemists to predict the most likely reaction mechanism and product outcome. e3s-conferences.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent).

For this compound, an MD simulation could be used to explore its conformational landscape in a solution. Starting from a low-energy structure obtained from DFT, the simulation would show transitions between different chair and boat conformers of the oxane ring and rotations of the side chain. This provides a more realistic picture of the molecule's behavior at a given temperature than static calculations alone. MD simulations are also used to study processes like the combustion of chlorinated hydrocarbons or the intercalation of molecules into larger structures. nih.govresearchgate.netmdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the structural or physicochemical properties of a series of molecules and their reactivity. nih.gov These properties, known as molecular descriptors, can be calculated using computational methods, including DFT.

To develop a QSRR model for a class of compounds including this compound, one would first compute a range of descriptors for each molecule. These can include electronic descriptors (e.g., partial atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological indices. A statistical method, such as multiple linear regression or machine learning, is then used to build an equation linking these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant). nih.gov Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding experimental efforts. QSRR models are widely used in fields like chromatography to predict retention times. mtak.hunih.gov

Computer-Assisted Structure Elucidation (CASE) for De Novo Identification

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that use spectroscopic data, primarily 2D NMR, to determine the chemical structure of an unknown compound. acdlabs.comtechnologynetworks.com These programs generate all possible molecular structures that are consistent with the input experimental data, providing an unbiased approach to solving complex structural problems. rsc.org

In a scenario where this compound is an unknown analyte, a CASE system would be fed its ¹H, ¹³C, and 2D NMR (e.g., COSY, HMBC) data. The software would generate a list of candidate structures consistent with the observed correlations. rsc.org To distinguish between the top candidates, DFT calculations play a crucial synergistic role. technologynetworks.comnih.gov The NMR chemical shifts for each proposed structure would be predicted using DFT methods as described in section 6.1.2. The structure whose predicted spectrum most closely matches the experimental one is identified as the correct compound. This combination of CASE and DFT has become a powerful strategy for the rapid and accurate identification of novel molecules. acdlabs.com

Analysis of Non-Covalent Interactions and Crystal Packing

Detailed computational studies focusing on the Hirshfeld surface analysis, non-covalent interactions, and crystal packing of the specific compound this compound are not available in the public domain based on the conducted search.

Typically, a Hirshfeld surface analysis would involve generating dnorm surfaces, which highlight regions of close intermolecular contacts, and 2D fingerprint plots that summarize the relative contributions of different types of interactions to the crystal packing. For a molecule like this compound, which contains a chlorine atom, an oxygen atom, and hydrogen atoms, one would expect to observe various types of interactions.

Hypothetical Interaction Analysis:

Without experimental or specific computational data for this compound, we can only hypothesize the types of non-covalent interactions that might play a role in its crystal packing. These could include:

Hydrogen Bonds: The oxygen atom of the oxane ring could act as a hydrogen bond acceptor, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

Halogen Bonds: The chlorine atom could participate in halogen bonding, acting as a Lewis acid and interacting with nucleophilic regions of adjacent molecules.

A comprehensive understanding of the non-covalent interactions and crystal packing of this compound would require dedicated crystallographic and computational studies. Such research would provide valuable insights into its solid-state behavior and guide the design of materials with specific properties.

Stereochemistry and Chiral Synthesis Involving 3 3 Chloropropyl Oxane

Enantioselective Synthesis Strategies for Chiral Oxane Derivatives

The creation of chiral oxane derivatives, such as enantiomerically pure 3-(3-Chloropropyl)oxane, hinges on strategies that can effectively introduce a stereocenter with high fidelity. Three primary approaches dominate this field: biocatalysis, organocatalysis, and chiral pool synthesis.

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild conditions. Enzymes sourced from natural product biosynthetic pathways are particularly attractive for their ability to form complex molecular structures with multiple stereocenters. In the context of cyclic ether synthesis, enzymes that catalyze intramolecular oxa-Michael addition (IMOMA) are highly relevant. These IMOMA cyclases can facilitate the formation of tetrahydropyran (B127337) (oxane) rings with exceptional stereocontrol.

For instance, the AmbDH3 cyclase has been shown to convert only the (7R) stereoisomer of a precursor, leaving the (7S) isomer unreacted. This high degree of stereoselectivity is a hallmark of biocatalytic reactions. Multi-enzyme cascades have also been developed, combining alcohol dehydrogenases (ADHs) with IMOMA cyclases in one-pot reactions to produce various chiral tetrahydropyrans and tetrahydrofurans from accessible precursors. Such enzymatic strategies could be adapted to synthesize chiral precursors of this compound, establishing the key stereocenter early in the synthetic route.

Table 1: Examples of Biocatalytic Cycloether Formation

| Enzyme System | Substrate Type | Product | Key Feature |

|---|---|---|---|

| IMOMA Cyclases | Acyclic polyketide precursors | Chiral Tetrahydropyrans | High stereoselectivity for specific substrate isomers |

| ADH–CYC Couples | Readily accessible precursors | Tetrahydropyran thioesters | One-pot synthesis with control of up to four stereocenters |

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of metal catalysts. This field has become a third pillar of asymmetric catalysis, providing powerful tools for creating enantio-enriched compounds. For the synthesis of chiral oxanes, organocatalytic oxa-Michael reactions are particularly noteworthy.

Chiral catalysts, such as derivatives of cinchona alkaloids, have been successfully employed in the asymmetric cyclization of substrates to form flavanones, which contain an oxane-like ring system. Similarly, bifunctional thiourea (B124793) organocatalysts can facilitate domino reactions to produce complex chromans bearing multiple stereocenters with high diastereoselectivity and enantiomeric excess (>99% ee). These methods, which rely on activating substrates through mechanisms like iminium-ion formation, could be applied to construct the chiral oxane core of this compound from a suitable prochiral precursor.

Table 2: Performance of Organocatalysts in Asymmetric Synthesis

| Catalyst Type | Reaction Type | Product Scaffold | Stereoselectivity Achieved |

|---|---|---|---|

| Bifunctional Thiourea | Domino oxa-Michael/1,6-addition | Chromans with spiro-oxindoles | >20:1 d.r., >99% ee |

| Cinchona Alkaloids | Asymmetric oxa-Michael cyclization | Flavanones | Model for biosynthetic reactions |

Chiral pool synthesis leverages the vast collection of abundant, enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. This strategy is highly efficient as it uses readily available starting materials that already contain the desired chirality, which is then preserved throughout the synthetic sequence.

Natural products like monosaccharides are common components of the chiral pool and are particularly useful if the target molecule shares structural similarities with the precursor. For example, terpenes such as (-)-citronellol (B1674659) serve as versatile building blocks for complex natural product synthesis. A synthetic route to a chiral version of this compound could start from a suitable chiral precursor, such as a polyol derived from a sugar or a functionalized terpene, which would be elaborated to form the target oxane ring while retaining the original stereocenter.

Diastereoselective Control in Functionalization Reactions

Once a chiral oxane ring is established, subsequent reactions must be controlled to produce the desired diastereomer. Diastereoselective control involves directing new stereocenters' formation relative to an existing one. In the context of a molecule like this compound, this could involve reactions on the oxane ring or modifications to the side chain.

Catalyst-controlled C-H functionalization offers a powerful method for achieving high site-selectivity and diastereoselectivity without relying on inherent directing groups within the substrate. For example, dirhodium catalysts have been used for the site-selective and diastereoselective functionalization of n-alkanes. Similarly, rhodium-catalyzed hydroalkylation of dienes with oxazolones has been shown to generate two contiguous stereocenters, including an N-substituted quaternary carbon, with high diastereoselectivity (up to >20:1 dr). Such catalytic systems could potentially be used to functionalize a pre-formed oxane ring, with the catalyst and the existing stereocenter on the ring collaboratively directing the stereochemical outcome.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The inherent stereochemistry of a chiral molecule profoundly influences its reactivity and the distribution of products in subsequent transformations. The conformation of the oxane ring and the spatial orientation of the 3-(3-chloropropyl) substituent will dictate the accessibility of different sites for reaction.

For instance, the stereochemistry of a substituent can exert "remote control" over diastereoselectivity. Studies have shown that a strategically placed group on a chiral molecule can reverse the typical diastereoselectivity of a cyclization reaction. This is often explained by the formation of a transient intermediate that locks the molecule into a specific conformation, thereby directing the approach of a reactant from a less sterically hindered face. In the case of this compound, the stereocenter at the C3 position would influence the conformational equilibrium of the molecule, potentially directing the outcome of reactions at other positions on the ring or on the side chain. Computational studies have also highlighted the role of strain release in transition states, which can contribute significantly to site selectivity and stereoselectivity in C-H oxidation reactions on cyclic systems.

Methods for Enantiomeric Purity Assessment and Resolution

The unambiguous determination of enantiomeric purity is a critical task in asymmetric synthesis. Several analytical techniques are employed to quantify the ratio of enantiomers in a sample, often expressed as enantiomeric excess (% ee).

Chiral chromatography is the most widely used and reliable method for separating and quantifying enantiomers. Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

Other direct methods for determining enantiomeric purity include:

NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents, the enantiomers can be distinguished as they exhibit different chemical shifts in a chiral environment.

Polarimetry and Chiroptical Methods: These techniques measure the rotation of plane-polarized light (optical rotation) or the differential absorption of left- and right-circularly polarized light (circular dichroism). While useful, these methods depend on the availability of pure enantiomer standards for calibration.

If a reaction produces a mixture of enantiomers (a racemate), resolution techniques can be employed to separate them. This can involve derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography.

Table 3: Common Methods for Enantiomeric Purity Assessment

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Chromatography (HPLC, GC) | Differential interaction with a chiral stationary phase | High accuracy and reliability; separates and quantifies | Requires specialized and often expensive columns |

| NMR Spectroscopy | Diastereomeric interactions with chiral shift or solvating agents | Provides structural information; no need for chromophore | Lower sensitivity; reagents can cause line broadening |

| Polarimetry | Measurement of optical rotation | Simple and rapid measurement | Requires a pure standard for comparison; not always linear with concentration |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes to 3-(3-Chloropropyl)oxane

The future of organic synthesis lies in the development of methodologies that are not only efficient but also sustainable and scalable. For a foundational building block like this compound, moving beyond classical multi-step procedures is essential. Emerging research avenues are focused on innovative strategies that offer improved yields, stereocontrol, and atom economy.

Modern synthetic approaches that could be applied include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the oxane ring represents a highly atom-economical approach. Palladium-catalyzed methods, for instance, could enable the direct coupling of a chloropropyl-containing fragment to a pre-formed oxane, bypassing the need for pre-functionalized starting materials. nih.gov

Prins-Type Cyclizations: Acid-catalyzed Prins-type reactions, which involve the cyclization of a homoallylic alcohol with an aldehyde, are a powerful tool for constructing substituted tetrahydropyrans. acs.orgorganic-chemistry.org A forward-thinking approach would involve using a chloro-substituted aldehyde to directly install the desired side chain in a single, stereocontrolled step.

Metal-Catalyzed Cycloetherification: Intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by metals like platinum or gold, offers a direct route to the tetrahydropyran (B127337) ring. organic-chemistry.org The development of catalysts that tolerate the chloroalkyl group would make this a highly efficient pathway.

| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Catalyst Classes |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation/Alkylation | High atom economy, direct functionalization of simple oxanes. nih.gov | Achieving high regioselectivity at the C-3 position. | Palladium(II) complexes with specialized ligands. |

| Stereoselective Prins Cyclization | Creates multiple stereocenters in one step, high convergence. acs.org | Controlling stereochemistry with chloro-substituted reagents. | Brønsted acids, Lewis acids (e.g., InCl₃, Yb(OTf)₃). organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Direct conversion of acyclic precursors, good functional group tolerance. organic-chemistry.org | Ensuring catalyst stability in the presence of the alkyl chloride. | Platinum(II), Gold(I), Rhenium(VII) complexes. organic-chemistry.org |

Exploration of Undiscovered Reactivity Profiles for Enhanced Synthetic Utility

The synthetic value of this compound is defined by the reactivity of its two core components: the oxane ring and the chloropropyl chain. While classical reactions like nucleophilic substitution at the chloride are well-understood, future research will delve into less conventional transformations to expand its synthetic playbook. masterorganicchemistry.com

The chloropropyl group serves as a versatile handle for a multitude of reactions:

Cross-Electrophile Coupling: Modern metallaphotoredox catalysis could enable the coupling of the alkyl chloride with other electrophiles, such as aryl halides, a transformation that is challenging with traditional methods. researchgate.net Silyl radicals, generated photocatalytically, can activate the C-Cl bond for unique cross-coupling pathways. acs.org

Radical-Mediated Reactions: The generation of an alkyl radical from the C-Cl bond opens up possibilities for Giese additions, hydrosilylations, and other radical-based C-C bond formations. acs.org

Intramolecular Reactions: The proximity of the oxane ring and the reactive side chain could be exploited for intramolecular Heck reactions or other cyclizations to form complex bicyclic or spirocyclic systems, which are valuable scaffolds in medicinal chemistry. researchgate.net

The oxane ring, while generally stable, also presents opportunities for novel reactivity. Directed C-H functionalization at positions other than C-3 could lead to polysubstituted derivatives that would be difficult to access otherwise. nih.gov

| Functional Group | Emerging Reaction Type | Potential Synthetic Outcome | Enabling Technology |

|---|---|---|---|

| Chloropropyl Chain | Metallaphotoredox Coupling | Formation of C(sp³)-C(sp²) bonds with aryl halides. researchgate.net | Dual Nickel/Photoredox Catalysis |

| Chloropropyl Chain | Radical-Mediated Addition | Addition to alkenes (Giese reaction). acs.org | Photocatalysis, Silyl Radicals |

| Oxane Ring | Directed C-H Activation | Installation of additional functional groups on the ring. nih.gov | Transient Directing Groups |

| Entire Molecule | Intramolecular Cyclization | Formation of novel bicyclic or spirocyclic structures. researchgate.net | Palladium Catalysis |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. mtak.huspringerprofessional.de These technologies offer enhanced safety, reproducibility, and scalability, making them ideal for the production and derivatization of key intermediates like this compound. uc.pt

Flow Chemistry: The synthesis of this compound and its subsequent reactions can be significantly improved in a flow regime. researchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and cleaner reaction profiles. mdpi.com Furthermore, hazardous reagents can be generated and consumed in situ, minimizing risk. mtak.hu Telescoping multiple reaction steps without intermediate purification is a key advantage, reducing waste and operational time. scielo.br

Automated Synthesis: Automated synthesis platforms can accelerate the exploration of this compound's chemical space. sigmaaldrich.com By integrating robotic liquid handlers with reaction modules and analytical tools, libraries of derivatives can be synthesized rapidly. nih.govchemspeed.com An automated system could, for example, perform a series of nucleophilic substitution reactions on the chloropropyl group using a 96-well plate format, allowing for high-throughput screening of reaction conditions or the creation of compound libraries for biological testing. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, guiding experimental design and saving significant laboratory time. rsc.org For this compound, advanced modeling can provide crucial insights into its behavior.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms involving the compound. For instance, calculating the energy barriers for Sₙ2 substitution versus E2 elimination at the chloropropyl chain under various conditions can predict the major product with high accuracy. nih.gov It can also help in understanding the stereochemical outcomes of complex cyclization reactions.

Machine Learning (ML): As large chemical reaction databases become more accessible, machine learning models are being trained to predict reaction outcomes. nih.gov An ML model could predict the products of a reaction involving this compound with a novel reagent, even if that specific transformation has not been previously reported. rsc.org These models can also be used to optimize reaction conditions by predicting yields under different temperatures, solvents, and catalysts. acs.org

Design of Next-Generation Oxane-Based Synthetic Intermediates with Tunable Properties

The true potential of this compound lies in its use as a scaffold for creating next-generation synthetic intermediates. Saturated cyclic ethers like oxane are prevalent in biologically active molecules and are considered valuable motifs in medicinal chemistry. nih.govrsc.org They can improve physicochemical properties such as solubility while maintaining metabolic stability. researchgate.net

The bifunctional nature of this compound allows for orthogonal functionalization. The chloropropyl group provides a reactive handle for introducing a wide array of functionalities through substitution or coupling reactions. The oxane ring can be further modified, or its inherent polarity can be leveraged to influence the properties of the final molecule.

By strategically modifying this core structure, a new class of building blocks with tunable properties can be designed. For example, converting the chloride to an azide, alkyne, or boronic ester creates a derivative ready for click chemistry or Suzuki coupling, respectively. Adding substituents to the oxane ring can modulate lipophilicity and conformational rigidity. This approach would generate a library of novel oxane-based intermediates, providing chemists with a powerful toolkit for applications ranging from drug discovery to materials science. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.